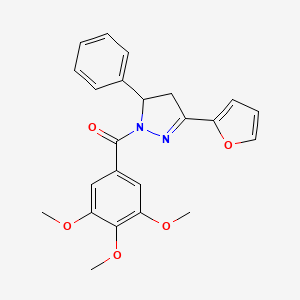

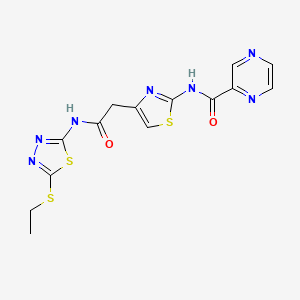

(3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a synthetic molecule that has been studied for its potential antitumor activity . It contains a furan ring, a phenyl group, a dihydro-1H-pyrazol-1-yl group, and a trimethoxyphenyl group.

Chemical Reactions Analysis

The compound has been studied for its ability to disrupt tubulin polymerisation and induce G2/M arrest in human fibrosarcoma HT-1080 cells . This suggests that it may interact with tubulin and affect cell division .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- A study on the synthesis of novel pyrazoline derivatives, including those similar to the specified compound, revealed their potential as anti-inflammatory and antibacterial agents. The microwave-assisted synthesis method proved to be efficient, yielding compounds with promising anti-inflammatory and antibacterial activities. This highlights the compound's relevance in developing new therapeutic agents (P. Ravula et al., 2016).

Antibacterial Activity and DNA Interaction

- Diorganotin(IV) complexes derived from a related furan-2-carbohydrazide showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These complexes, by interacting with bacterial DNA, suggest the potential of furan-2-yl derivatives in antibacterial drug development (T. Sedaghat et al., 2015).

Antioxidant and Antimicrobial Properties

- Research on tri-substituted pyrazoles, including furan-2-yl derivatives, showcased moderate antioxidant and antibacterial activities. These findings support the compound's utility in creating pharmacological agents with antioxidant properties (Golea Lynda, 2021).

Molecular Docking Studies

- Molecular docking studies of newly synthesized pyrazole derivatives, including those related to the specified compound, indicated potent antibacterial activity. This approach underscores the importance of computational methods in predicting the biological efficacy of new chemical entities (A. B. S. Khumar et al., 2018).

Synthesis of Cyclopentenone and Pyranyl Amide Derivatives

- Innovative synthetic methodologies facilitated the creation of trans-4,5-disubstituted cyclopentenone and hexahydro-1H-furo[3,4-c]pyranyl amide derivatives from furan-2-yl(phenyl)methanol, showcasing the versatility of furan-2-yl derivatives in synthesizing complex molecules with potential biological activities (B. Reddy et al., 2012).

Direcciones Futuras

Propiedades

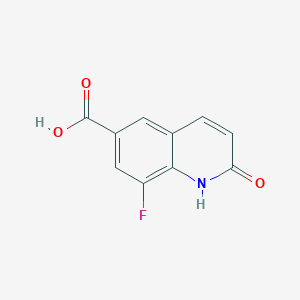

IUPAC Name |

[5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-27-20-12-16(13-21(28-2)22(20)29-3)23(26)25-18(15-8-5-4-6-9-15)14-17(24-25)19-10-7-11-30-19/h4-13,18H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCZTUGMALSSJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-yl)-5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2513663.png)

![N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide](/img/structure/B2513666.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2513676.png)